Bis-(4-chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride

Beschreibung

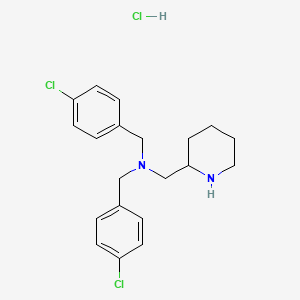

Bis-(4-chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a tertiary amine derivative featuring two 4-chlorobenzyl groups attached to a piperidin-2-ylmethyl-amine backbone. This compound is classified as a high-purity pharmaceutical intermediate, though it is currently listed as discontinued by suppliers such as CymitQuimica .

Eigenschaften

IUPAC Name |

N,N-bis[(4-chlorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2.ClH/c21-18-8-4-16(5-9-18)13-24(15-20-3-1-2-12-23-20)14-17-6-10-19(22)11-7-17;/h4-11,20,23H,1-3,12-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWIVQPDQYZWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261232-68-1 | |

| Record name | 2-Piperidinemethanamine, N,N-bis[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biologische Aktivität

Bis-(4-chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride (CAS: 1261232-68-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two 4-chlorobenzyl groups, which contribute to its unique pharmacological profile. The molecular formula is CHClN·HCl, indicating the presence of two chlorine atoms and a hydrochloride salt form that may enhance solubility.

| Property | Value |

|---|---|

| Molecular Formula | CHClN·HCl |

| Molecular Weight | 388.37 g/mol |

| CAS Number | 1261232-68-1 |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit the PI3K-PKB-mTOR signaling pathway, which is often dysregulated in cancers such as prostate and breast cancer .

Key Findings:

- Inhibition of PKB : Compounds structurally related to this compound have demonstrated ATP-competitive inhibition of PKB, with selectivity over PKA .

- Tumor Xenograft Studies : In vivo studies on tumor xenografts in nude mice indicated that these compounds could inhibit tumor growth effectively at tolerable doses .

Neuropharmacological Effects

The piperidine moiety is associated with various neuropharmacological effects, including interactions with neurotransmitter systems. Studies suggest potential applications in treating central nervous system disorders due to its ability to modulate neurotransmitter receptor activity .

Mechanisms of Action:

- Interaction with Neurotransmitter Receptors : The compound may influence pain pathways by interacting with receptors involved in nociception.

- Potential Analgesic Activity : Preliminary investigations indicate that it may function as an analgesic and anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of chlorobenzyl groups enhances lipophilicity and may improve binding affinity to biological targets.

| Compound Variant | Biological Activity | Notes |

|---|---|---|

| This compound | Strong PKB inhibition | High selectivity for PKB over PKA |

| 4-Amino derivatives | Enhanced anticancer activity | Improved oral bioavailability |

| Non-chlorinated variants | Reduced potency | Lack of lipophilic character |

Case Studies

- In Vivo Efficacy : A study demonstrated that a related piperidine derivative significantly inhibited tumor growth in xenograft models, suggesting this compound could have similar effects .

- Neurotransmitter Interaction : Research highlighted the compound's potential to modulate neurotransmitter systems, indicating a promising avenue for further exploration in pain management therapies.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its closest structural analogs:

Key Observations:

Substituent Effects: The target compound’s bis-4-chlorobenzyl groups enhance lipophilicity compared to the mono-substituted analog (C13H20Cl2N2, MW 275.22) . This may improve membrane permeability but could also increase metabolic clearance risks.

Stability :

- Chloro-substituted aliphatic amines, such as bis-(2-chloroethyl)amine derivatives, exhibit instability during synthesis and isolation . In contrast, the aromatic chloro groups in the target compound and its analogs confer greater stability, enabling isolation and storage at room temperature .

Piperidine Substitution :

Pharmacological Considerations

While direct activity data for the target compound are unavailable, insights can be drawn from structurally related compounds:

- Testosterone Amides () : Chloroethyl amide derivatives (e.g., compound 26) demonstrated instability, but pyridyl-substituted analogs (24, 25) showed potent anti-prostate cancer activity (IC50: 6–24 µM) . This highlights the importance of substituent choice in balancing stability and efficacy.

- For example, similar piperidine derivatives are employed in antipsychotics and analgesics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis-(4-chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting a piperidine derivative with 4-chlorobenzyl halides in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile or butanol. Purification via recrystallization or column chromatography ensures high purity . The hydrochloride salt is formed by treating the free base with HCl in an anhydrous solvent .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and piperidine ring conformation. IR spectroscopy for functional group validation (e.g., amine N-H stretches) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Elemental Analysis : Quantify C, H, N, and Cl content to confirm stoichiometry .

Q. What experimental conditions optimize crystallization for X-ray diffraction studies?

- Methodology : Use slow evaporation from polar solvents (e.g., ethanol/water mixtures) to grow single crystals. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (via SHELX suite) is recommended for structure refinement, employing full-matrix least-squares methods and disorder modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and computational predictions?

- Methodology :

- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA). Adjust solvent effects in calculations for better agreement .

- Dynamic NMR : Investigate rotational barriers or conformational flexibility if splitting patterns deviate from expectations .

Q. What strategies enhance aqueous solubility for in vitro biological assays?

- Methodology :

- Salt Form Optimization : Test alternative counterions (e.g., dihydrochloride) or co-crystallization with cyclodextrins.

- pH-Solubility Profiling : Measure solubility across pH 1–7 (simulating gastrointestinal and physiological conditions) using shake-flask or UV-Vis methods .

Q. How can computational modeling predict potential biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against neurotransmitter receptors (e.g., dopamine D2, serotonin transporters) due to structural similarity to known ligands .

- Pharmacophore Mapping : Identify key pharmacophoric features (e.g., aromatic chloro-groups, tertiary amine) using tools like LigandScout .

Q. What are best practices for analyzing stability under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-MS and quantify impurities .

- Kinetic Stability Assays : Determine activation energy (Eₐ) of decomposition using Arrhenius plots from accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.